Home > Products > Screening Compounds P118754 > Vidofludimus calcium anhydrous
Vidofludimus calcium anhydrous - 1354012-90-0

Vidofludimus calcium anhydrous

Catalog Number: EVT-12886750
CAS Number: 1354012-90-0
Molecular Formula: C40H34CaF2N2O8
Molecular Weight: 748.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vidofludimus Calcium Anhydrous is the calcium salt form of vidofludimus, an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, vidofludimus specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.
Overview

Vidofludimus calcium anhydrous is a novel compound primarily developed for therapeutic applications in autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. It is classified as a dihydroorotate dehydrogenase inhibitor, which plays a crucial role in the metabolism of pyrimidines, thereby affecting lymphocyte proliferation and function. This compound is recognized for its immunosuppressive properties and has been explored in various clinical trials for its efficacy in treating inflammatory conditions.

Source

The compound is synthesized from its free acid form, vidofludimus, through a reaction with calcium hydroxide. This synthesis involves the use of organic solvents such as dichloromethane and methanol, indicating a need for controlled laboratory conditions to ensure purity and efficacy .

Classification

Vidofludimus calcium anhydrous falls under the category of small molecule drugs and is classified as an immunosuppressant. It is particularly noted for its role in inhibiting dihydroorotate dehydrogenase, making it a candidate for treating conditions characterized by overactive immune responses .

Synthesis Analysis

Methods

The synthesis of vidofludimus calcium anhydrous involves the following steps:

  1. Preparation of Vidofludimus Free Acid: 300.4 mg of vidofludimus free acid is dissolved in 18 mL of a dichloromethane/methanol mixture (3:1) and sonicated.
  2. Reaction with Calcium Hydroxide: A suspension of 31.5 mg of calcium hydroxide in 3 mL of the same solvent mixture is slowly added to the vidofludimus solution.
  3. Stirring: The mixture is stirred overnight at 25°C.
  4. Evaporation and Filtration: The solvent is partially evaporated under nitrogen flow, and the resulting solid is filtered and washed.
  5. Drying: The solid product is dried under vacuum, yielding a crystalline form of vidofludimus calcium .

Technical Details

The synthesis process was characterized by powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis to confirm the crystalline nature and thermal properties of the final product .

Molecular Structure Analysis

Structure

Vidofludimus calcium anhydrous has a molecular formula represented as C20H17FNO4Ca\text{C}_{20}\text{H}_{17}\text{F}\text{N}\text{O}_4\text{Ca} with a molecular weight of approximately 748.79 g/mol. The structural representation includes two biphenyl groups linked to an amino carbonyl moiety, characteristic of its chemical behavior.

Data

  • Molecular Weight: 748.7886 g/mol
  • Chemical Structure: The compound features multiple functional groups that facilitate its interaction with biological targets, particularly the dihydroorotate dehydrogenase enzyme .
Chemical Reactions Analysis

Reactions

Vidofludimus calcium primarily acts as an inhibitor in biochemical pathways involving nucleotide synthesis. Its mechanism involves binding to dihydroorotate dehydrogenase, leading to reduced proliferation of activated lymphocytes.

Technical Details

The compound's reactivity profile indicates its potential to modulate immune responses by altering pyrimidine metabolism, which is critical in inflammatory diseases .

Mechanism of Action

Vidofludimus calcium exerts its effects through inhibition of dihydroorotate dehydrogenase, which is essential for the de novo synthesis of pyrimidines. By blocking this enzyme, the compound effectively reduces the availability of nucleotides necessary for lymphocyte proliferation.

Process

  1. Inhibition of Dihydroorotate Dehydrogenase: This leads to decreased levels of uridine monophosphate.
  2. Reduction in Lymphocyte Proliferation: The diminished nucleotide pool results in impaired immune cell activation and proliferation.
  3. Clinical Implications: This mechanism underlies its therapeutic effects in conditions like multiple sclerosis and rheumatoid arthritis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 155°C, indicating stability under standard conditions but may require careful handling during processing.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.
  • Stability: Exhibits stability under dry conditions but may form hydrates or solvates when exposed to moisture .
Applications

Vidofludimus calcium has garnered attention for its potential applications in treating various autoimmune diseases:

  • Multiple Sclerosis: Currently undergoing clinical trials (ENSURE program) to evaluate its efficacy in relapsing forms of multiple sclerosis.
  • Rheumatoid Arthritis: Investigated for its immunosuppressive effects that could benefit patients with this chronic inflammatory condition.
  • Inflammatory Bowel Disease: Demonstrated potential in reducing inflammation associated with gastrointestinal disorders .

Properties

CAS Number

1354012-90-0

Product Name

Vidofludimus calcium anhydrous

IUPAC Name

calcium;2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate

Molecular Formula

C40H34CaF2N2O8

Molecular Weight

748.8 g/mol

InChI

InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2

InChI Key

KWSJBFAXOPFZSO-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.